Diethylaluminum chloride

Description

Properties

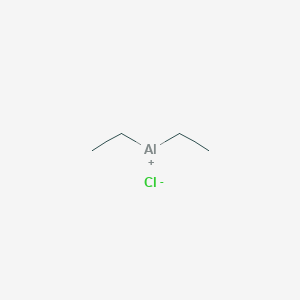

IUPAC Name |

chloro(diethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.Al.ClH/c2*1-2;;/h2*1H2,2H3;;1H/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNLAOSYQHBDIKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al](CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10AlCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026592 | |

| Record name | Aluminum, chlorodiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid (will ignite spontaneously in air); [Hawley] | |

| Record name | Aluminum, chlorodiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodiethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °C | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

-23 °C (closed cup) | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9709 @ 25 °C | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.17 [mmHg], 0.210 Torr @ 25 °C | |

| Record name | Chlorodiethylaluminum | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

96-10-6 | |

| Record name | Diethylaluminum chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodiethylaluminum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, chlorodiethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, chlorodiethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylaluminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLALUMINUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9260380K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-74 °C | |

| Record name | CHLORODIETHYLALUMINUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5299 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diethylaluminum Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Core Properties, Synthesis, and Applications of a Versatile Organoaluminum Reagent

Abstract

Diethylaluminum chloride (DEAC) is a highly versatile and reactive organoaluminum compound with significant applications in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a thorough discussion of its primary applications, particularly as a Ziegler-Natta co-catalyst and a Lewis acid in organic reactions. Safety and handling procedures are also extensively covered to ensure its safe and effective use in a laboratory setting.

Core Properties of Diethylaluminum Chloride

Diethylaluminum chloride is a pyrophoric, colorless to yellowish liquid that is highly reactive with air and water.[1][2] It is typically handled as a solution in hydrocarbon solvents.[1] Below is a summary of its key physical and chemical properties.

Physical and Chemical Properties

The fundamental physical and chemical properties of diethylaluminum chloride are summarized in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₄H₁₀AlCl (monomer), C₈H₂₀Al₂Cl₂ (dimer) | [1][3] |

| Molecular Weight | 120.56 g/mol (monomer) | [3] |

| CAS Number | 96-10-6 | [3] |

| Appearance | Colorless to yellowish liquid | [2] |

| Density | 0.961 - 0.9709 g/mL at 25 °C | [4] |

| Melting Point | -74 °C | [1] |

| Boiling Point | 125-126 °C at 50 mmHg | [1] |

| Solubility | Soluble in non-polar organic solvents such as hexane (B92381) and toluene. Reacts violently with water. | [2] |

| Vapor Pressure | 3 mmHg at 60 °C | [1] |

Structural Information

In the solid state and in non-coordinating solvents, diethylaluminum chloride exists as a dimer with the formula [(C₂H₅)₂AlCl]₂. The structure consists of two aluminum centers bridged by two chlorine atoms, with each aluminum atom also bonded to two ethyl groups. This dimeric structure is a key feature of its chemistry.[1]

Thermochemical Data

The following table summarizes key thermochemical data for diethylaluminum chloride.

| Property | Value | References |

| Heat of Vaporization (ΔHv) | 172 J/g | [5] |

| Heat of Hydrolysis | 3703 J/g | [5] |

| Specific Heat (57 °C) | 1.715 J/g·°C | [5] |

| Heat of Formation (ΔHf°) | -414 kJ/mol | [5] |

| Heat of Combustion (ΔHc°) | -3577 kJ/mol | [5] |

Synthesis of Diethylaluminum Chloride

Several methods are employed for the synthesis of diethylaluminum chloride. The choice of method often depends on the desired purity and scale of production. Common methods include the reaction of triethylaluminum (B1256330) with a chlorinating agent or the reduction of ethylaluminum sesquichloride.[1]

Experimental Protocol: Synthesis from Triethylaluminum and Zinc Chloride

This protocol describes a laboratory-scale synthesis of diethylaluminum chloride from triethylaluminum and zinc chloride.[6]

Materials:

-

Triethylaluminum (Et₃Al)

-

Zinc chloride (ZnCl₂)

-

Inert solvent (e.g., heptane)

-

Nitrogen or Argon gas for inert atmosphere

-

Schlenk line or glovebox

-

Reaction flask equipped with a magnetic stirrer, dropping funnel, and condenser

-

Distillation apparatus

Procedure:

-

Under a strict inert atmosphere (N₂ or Ar), charge the reaction flask with a solution of triethylaluminum in an inert solvent.

-

Slowly add a solution of zinc chloride in the same solvent to the triethylaluminum solution via the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

The reaction mixture is then distilled under reduced pressure to separate the diethylaluminum chloride from the zinc-containing byproducts.

Caption: A schematic of the experimental workflow for the synthesis of diethylaluminum chloride.

Applications in Organic Synthesis

Diethylaluminum chloride is a powerful Lewis acid and is widely used to catalyze a variety of organic reactions.[1]

Diels-Alder Reactions

DEAC is an effective catalyst for both intermolecular and intramolecular Diels-Alder reactions, often leading to high yields and stereoselectivity.[7]

Experimental Protocol: Diethylaluminum Chloride Catalyzed Intramolecular Diels-Alder Reaction

This protocol is a general representation of an intramolecular Diels-Alder reaction catalyzed by DEAC, as described in the synthesis of complex natural products.[7]

Materials:

-

Diene-dienophile substrate

-

Diethylaluminum chloride (as a solution in hexanes or toluene)

-

Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Inert atmosphere (N₂ or Ar)

-

Schlenk flask and syringe techniques

Procedure:

-

Under an inert atmosphere, dissolve the diene-dienophile substrate in anhydrous DCM in a Schlenk flask and cool the solution to the desired temperature (e.g., -78 °C).

-

Slowly add a solution of diethylaluminum chloride (typically 1.0 to 1.5 equivalents) to the cooled solution via syringe.

-

Stir the reaction mixture at the same temperature for the specified time (can range from minutes to several hours), monitoring the reaction progress by TLC or other analytical techniques.

-

Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) at low temperature.

-

Allow the mixture to warm to room temperature and perform a standard aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

Caption: A simplified representation of a DEAC-catalyzed Diels-Alder reaction.

Application in Polymer Chemistry: Ziegler-Natta Catalysis

Diethylaluminum chloride is a crucial co-catalyst in Ziegler-Natta polymerization, a process used to produce stereoregular polymers such as polypropylene (B1209903) and polyethylene.[8][9]

Mechanism of Ziegler-Natta Polymerization

The generally accepted mechanism involves the formation of an active catalytic species from the reaction of a transition metal halide (e.g., TiCl₄) with the organoaluminum co-catalyst (DEAC). The polymerization proceeds through the coordination and insertion of the monomer into the transition metal-alkyl bond.[10]

Caption: A simplified mechanism of Ziegler-Natta polymerization involving DEAC.

Safety and Handling

Diethylaluminum chloride is a hazardous material that requires strict safety precautions for handling and storage.[11][12][13][14][15]

Key Safety Precautions:

-

Inert Atmosphere: Always handle DEAC and its solutions under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox to prevent contact with air and moisture.[11][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety goggles, face shields, and chemical-resistant gloves.[12][13]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and oxidizing agents. Containers should be tightly sealed and stored under an inert atmosphere.[11][12]

-

Spill Response: In case of a spill, do not use water. Use a dry, inert absorbent material such as sand or vermiculite (B1170534) to contain the spill.[11][14]

-

Fire Extinguishing: Do not use water or carbon dioxide extinguishers. Use a dry chemical powder (Class D) extinguisher.[13]

Conclusion

Diethylaluminum chloride is a powerful and versatile reagent with significant applications in both academic research and industrial processes. Its utility as a Lewis acid catalyst in organic synthesis and as a co-catalyst in Ziegler-Natta polymerization makes it an indispensable tool for chemists. However, its pyrophoric and reactive nature necessitates strict adherence to safety protocols. A thorough understanding of its properties, handling procedures, and reaction mechanisms is crucial for its safe and effective utilization in the laboratory.

References

- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 2. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [cymitquimica.com]

- 3. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DIETHYL ALUMINUM CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nouryon.com [nouryon.com]

- 6. guidechem.com [guidechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. askfilo.com [askfilo.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. echemi.com [echemi.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Diethylaluminum Chloride (DEAC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylaluminum chloride (DEAC), a prominent organoaluminum compound, is a critical component in Ziegler-Natta catalyst systems and a versatile Lewis acid in organic synthesis. Its industrial significance and laboratory utility necessitate a thorough understanding of its synthesis. This technical guide provides an in-depth analysis of the core methodologies for producing DEAC, offering detailed experimental protocols, comparative quantitative data, and process visualizations to support research and development activities. The primary synthesis routes, including the redistribution reaction between triethylaluminum (B1256330) and aluminum chloride, reduction of ethylaluminum sesquichloride, reaction with hydrogen chloride, and synthesis via ethyl zinc halides, are critically examined.

Introduction

Diethylaluminum chloride, systematically named chloro(diethyl)alumane and commonly abbreviated as DEAC, is an organoaluminum compound with the empirical formula (C₂H₅)₂AlCl. Structurally, it exists as a dimer, [(C₂H₅)₂AlCl]₂, featuring chloride bridges between the two aluminum centers, which adopt a tetrahedral geometry.[1] This configuration satisfies the octet rule for each aluminum atom.[1]

DEAC's primary application lies in its role as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins.[1] Furthermore, its strong Lewis acidity makes it a valuable reagent in various organic transformations, including Diels-Alder and ene reactions.[2] Given its pyrophoric nature—igniting spontaneously in air—and violent reactivity with water, DEAC is typically handled as a solution in hydrocarbon solvents under inert atmospheric conditions.[1]

This guide details the principal synthetic pathways to DEAC, providing the procedural and quantitative data necessary for laboratory replication and process evaluation.

Synthesis Methodologies

Four primary methods for the synthesis of DEAC are prevalent in the chemical literature and industrial practice. Each method offers distinct advantages and challenges related to starting material availability, reaction conditions, and yield.

Redistribution Reaction

This method involves the redistribution of ethyl groups and chlorine atoms between triethylaluminum (TEA) and aluminum trichloride (B1173362) (AlCl₃). It is a common industrial route due to the direct nature of the reaction.

Reaction: 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl[1]

While detailed laboratory-scale protocols with specific yields are not extensively published in peer-reviewed journals, industrial patents describe the general procedure. The reaction is typically performed in a heated reactor under an inert atmosphere.

-

Anhydrous aluminum chloride is charged into a pressure reactor under an inert gas (e.g., nitrogen).

-

Triethylaluminum is slowly added to the reactor. The molar ratio of TEA to AlCl₃ is crucial and is maintained close to the stoichiometric 2:1.

-

The mixture is heated to a temperature range of 95-105 °C.

-

The reactor pressure is maintained between 0.15–0.25 MPa.

-

The reaction is allowed to proceed for 2.5–3.5 hours.

-

The resulting DEAC is then purified by distillation.

Caption: Workflow for DEAC synthesis via redistribution.

Reduction of Ethylaluminum Sesquichloride

This method utilizes an alkali metal, typically sodium, to reduce ethylaluminum sesquichloride ((C₂H₅)₃Al₂Cl₃), which is itself produced from the reaction of ethyl chloride with aluminum.

Reaction: 2 (C₂H₅)₃Al₂Cl₃ + 3 Na → 3 (C₂H₅)₂AlCl + Al + 3 NaCl[1]

The following protocol is adapted from a patented industrial process for the synthesis of triethylaluminum, which proceeds through a similar reduction and is relevant for DEAC formation.

-

A nitrogen-purged reactor is charged with ethylaluminum sesquichloride.

-

The sesquichloride is heated to approximately 175 °C.

-

With vigorous stirring, sodium metal is added portion-wise over a period of 30-60 minutes.

-

The reaction mixture is maintained at a temperature between 155–190 °C for an additional hour to ensure complete reaction.

-

The product, diethylaluminum chloride, is separated from the aluminum and sodium chloride byproducts by vacuum distillation.

Caption: Workflow for DEAC synthesis via sesquichloride reduction.

Synthesis from Ethyl Zinc Halide

A historically significant and high-yield laboratory method involves the reaction of an ethyl zinc halide with aluminum trichloride. This process avoids the direct handling of highly pyrophoric triethylaluminum as a starting material.

Reaction: 2 C₂H₅ZnX + AlCl₃ → (C₂H₅)₂AlCl + 2 ZnXCl (where X = Br, I)

This detailed protocol is based on a patented method demonstrating excellent yield.[3]

-

Preparation of Ethyl Zinc Halide:

-

A reaction vessel equipped with a reflux condenser is charged with 100 parts of a finely ground zinc-copper alloy (containing 6% copper by weight).

-

The reaction is initiated by adding 50 parts of ethyl iodide and 35 parts of ethyl bromide at approximately 50 °C with stirring.

-

Once the reaction starts, a solution of 28 parts of ethyl iodide and 20 parts of ethyl bromide in 100 parts of cyclohexane (B81311) is gradually added over one hour.

-

The resulting mixture, a suspension of ethyl zinc halide, is boiled for four hours.

-

-

Reaction with Aluminum Trichloride:

-

To the ethyl zinc halide suspension, a suspension of 60 parts of aluminum trichloride in 100 parts of cyclohexane is added over 30 minutes.

-

The reaction mixture is then boiled for an additional hour.

-

-

Purification:

-

The solvent (cyclohexane) is removed by distillation at atmospheric pressure.

-

The temperature is then raised to approximately 150 °C while the pressure is reduced to distill the crude diethylaluminum chloride.

-

The crude product is redistilled at 113 °C and a pressure of 26 mm Hg to yield pure DEAC. A yield of 91% based on the initial aluminum trichloride has been reported for this procedure.[3]

-

Caption: Workflow for DEAC synthesis via the ethyl zinc halide route.

Reaction with Hydrogen Chloride (HCl)

DEAC can also be synthesized by the controlled reaction of triethylaluminum with hydrogen chloride. This method offers a direct conversion but requires careful control of the stoichiometry to avoid the formation of ethylaluminum dichloride ((C₂H₅)AlCl₂).

Reaction: (C₂H₅)₃Al + HCl → (C₂H₅)₂AlCl + C₂H₆[1]

Detailed public-domain experimental protocols for this method are scarce. The reaction is generally performed by bubbling anhydrous HCl gas through a solution of triethylaluminum in an inert hydrocarbon solvent at a controlled temperature. The reaction is highly exothermic, and precise control over the amount of HCl added is critical to achieving the desired product. The progress of the reaction can be monitored by analyzing the off-gas for ethane (B1197151) evolution.

Comparative Analysis of Synthesis Methods

The selection of a suitable synthesis method for DEAC depends on factors such as scale, available starting materials, and desired purity. The following table summarizes the key quantitative parameters for the discussed methods based on available data.

| Method | Starting Materials | Key Reagents/Catalysts | Temperature | Pressure | Reported Yield | Key Byproducts |

| Redistribution | Triethylaluminum, Aluminum trichloride | None | 95–105 °C | 0.15–0.25 MPa | High (Industrial) | None (in theory) |

| Sesquichloride Reduction | Ethylaluminum sesquichloride | Sodium metal | 155–190 °C | Atmospheric/Vacuum | High (Industrial) | Aluminum, NaCl |

| Ethyl Zinc Halide | Zinc, Ethyl halides, Aluminum trichloride | Copper (optional) | 50–150 °C | Atmospheric/Vacuum | ~91%[3] | Zinc halides |

| HCl Reaction | Triethylaluminum, Hydrogen chloride | None | Controlled (Exothermic) | Atmospheric | Not specified | Ethane (gas) |

Safety Considerations

Diethylaluminum chloride is a highly hazardous material. It is pyrophoric, igniting spontaneously on contact with air.[1] It also reacts violently with water and other protic solvents, releasing flammable ethane gas and corrosive hydrogen chloride. All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques (e.g., Schlenk line or glovebox). Personal protective equipment, including flame-retardant laboratory coats, safety glasses, and gloves, is mandatory.

Conclusion

The synthesis of diethylaluminum chloride can be accomplished through several viable pathways. The redistribution reaction between triethylaluminum and aluminum chloride is a favored industrial method for its atom economy. The reduction of ethylaluminum sesquichloride also serves as a significant industrial route. For laboratory-scale synthesis where high, reproducible yields are desired, the method starting from ethyl zinc halides provides a well-documented and effective protocol.[3] The reaction with hydrogen chloride offers a direct route but requires stringent stoichiometric control. The choice of method will ultimately be guided by the specific requirements of the researcher or organization, balancing factors of cost, safety, scale, and available chemical precursors.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Diethylaluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylaluminum chloride (DEAC) is a versatile and highly reactive organoaluminum compound with significant applications in Ziegler-Natta catalysis for polyolefin production and as a Lewis acid in organic synthesis. Understanding its chemical structure and bonding is paramount for controlling its reactivity and optimizing its use in various chemical transformations. This guide provides a comprehensive overview of the structural and bonding characteristics of DEAC, including its monomer-dimer equilibrium, detailed experimental protocols for its synthesis and characterization, and its role in polymerization catalysis.

Chemical Structure and Bonding

Diethylaluminum chloride, with the empirical formula (C₂H₅)₂AlCl, predominantly exists as a dimer, [(C₂H₅)₂AlCl]₂, both in the solid state and in non-coordinating solvents.[1] This dimeric structure is characterized by two aluminum centers bridged by two chlorine atoms, forming a central Al₂Cl₂ four-membered ring.

Monomeric Form

The monomeric form of diethylaluminum chloride, (C₂H₅)₂AlCl, is a trigonal planar molecule with the aluminum atom at the center. The aluminum atom is sp² hybridized, forming covalent bonds with two ethyl groups and one chlorine atom. Due to the electron-deficient nature of the aluminum atom (having only six valence electrons), the monomer is a strong Lewis acid, readily accepting an electron pair to complete its octet.

Dimeric Form

In the more stable dimeric form, each aluminum atom is tetrahedrally coordinated, achieving an electron octet.[1] The bridging chlorine atoms form dative bonds with the adjacent aluminum atoms. The terminal ethyl groups and chlorine atoms are bonded to each aluminum center. The formation of the dimer is a consequence of the strong Lewis acidity of the monomeric aluminum center.

Quantitative Structural Data

Precise experimental data for the diethylaluminum chloride dimer is scarce. However, a gas-phase electron diffraction study of the closely related dimethylaluminum chloride dimer, [(CH₃)₂AlCl]₂, provides valuable insight into the structural parameters. These values are expected to be a good approximation for the diethyl derivative.

| Parameter | Bond | Value |

| Bond Lengths (Å) | ||

| Al-Cl (bridging) | 2.30 ± 0.01 | |

| Al-C (terminal) | 1.94 ± 0.01 | |

| Al...Al (non-bonded) | 3.24 | |

| Bond Angles (°) | ||

| Cl-Al-Cl (in the ring) | 87 ± 1 | |

| Al-Cl-Al (in the ring) | 93 ± 1 | |

| C-Al-C (terminal) | 123 ± 2 |

Data from a gas-phase electron diffraction study of dimethylaluminum chloride dimer.

Monomer-Dimer Equilibrium

Diethylaluminum chloride exists in a dynamic equilibrium between its monomeric and dimeric forms. The position of this equilibrium is influenced by temperature, concentration, and the nature of the solvent.

2 (C₂H₅)₂AlCl (monomer) ⇌ [(C₂H₅)₂AlCl]₂ (dimer)

A study utilizing ²⁷Al NMR spectroscopy in toluene (B28343) solution has provided thermodynamic parameters for the dissociation of the diethylaluminum chloride dimer:

| Thermodynamic Parameter | Value |

| ΔH° (dissociation) | 13.7 kcal/mol |

| ΔS° (dissociation) | 34.6 cal/(mol·K) |

| Keq (at 25 °C) | 8.3 x 10⁻⁵ M |

These values indicate that the dimerization is an exothermic process favored at lower temperatures, while the monomer is favored at higher temperatures and in dilute solutions.

Experimental Protocols

Synthesis of Diethylaluminum Chloride

Several methods are available for the synthesis of DEAC.[1] One common laboratory-scale preparation involves the redistribution reaction between triethylaluminum (B1256330) and aluminum trichloride (B1173362).

Reaction: 2 (C₂H₅)₃Al + AlCl₃ → 3 (C₂H₅)₂AlCl

Procedure:

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer is required. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

-

Reagents:

-

Triethylaluminum (TEA)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Anhydrous hydrocarbon solvent (e.g., hexane (B92381) or toluene)

-

-

Steps: a. Suspend anhydrous AlCl₃ in the anhydrous solvent in the reaction flask and cool the mixture in an ice bath. b. Slowly add a solution of triethylaluminum in the same solvent from the dropping funnel to the stirred suspension. The reaction is exothermic, and the temperature should be maintained below 20 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours. d. The resulting solution of diethylaluminum chloride can be used directly or purified by distillation under reduced pressure.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of DEAC in a non-coordinating solvent like benzene-d₆ typically shows a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) of the ethyl groups. The chemical shifts are influenced by the solvent and concentration due to the monomer-dimer equilibrium.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the methylene and methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy:

The IR spectrum of DEAC exhibits characteristic vibrational frequencies for the Al-C and Al-Cl bonds, as well as the C-H stretching and bending modes of the ethyl groups. The bridging Al-Cl-Al stretching vibrations are typically observed in the far-IR region.

Application in Ziegler-Natta Catalysis

DEAC is a crucial co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins like polyethylene (B3416737) and polypropylene.[1] It serves multiple functions:

-

Alkylation of the transition metal center: DEAC alkylates the pre-catalyst (e.g., TiCl₄), generating the active catalytic species.

-

Scavenging of impurities: It reacts with and neutralizes impurities (e.g., water, oxygen) that would otherwise deactivate the catalyst.

-

Chain transfer agent: DEAC can participate in chain transfer reactions, controlling the molecular weight of the resulting polymer.

Experimental Protocol: Ethylene (B1197577) Polymerization

Procedure:

-

Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlets for catalyst components and monomer is required. The reactor must be thoroughly dried and purged with inert gas.

-

Catalyst Preparation: a. In a separate Schlenk flask under an inert atmosphere, suspend the Ziegler-Natta pre-catalyst (e.g., MgCl₂-supported TiCl₄) in an anhydrous hydrocarbon solvent. b. Add the desired amount of diethylaluminum chloride solution to the suspension to act as the co-catalyst.

-

Polymerization: a. Introduce the catalyst slurry into the reactor. b. Pressurize the reactor with ethylene to the desired pressure. c. Maintain the desired reaction temperature with stirring for the specified duration. d. Terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., acidified methanol). e. The resulting polymer is then collected, washed, and dried.

Conclusion

Diethylaluminum chloride's chemical behavior is intrinsically linked to its dimeric structure and the dynamic equilibrium with its monomeric form. A thorough understanding of these structural and bonding characteristics is essential for its effective and safe handling and for the rational design of catalytic systems and synthetic methodologies. This guide provides the fundamental knowledge and practical protocols to aid researchers in harnessing the full potential of this important organometallic reagent.

References

An In-depth Technical Guide to Diethylaluminum Chloride (CAS No. 96-10-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethylaluminum chloride (DEAC), CAS No. 96-10-6, is a highly versatile and reactive organoaluminum compound.[1] It is widely employed in chemical synthesis as a potent Lewis acid and as a co-catalyst in polymerization reactions.[2] Its utility is particularly pronounced in the catalysis of Diels-Alder and ene reactions, as well as being a crucial component in Ziegler-Natta catalyst systems for olefin polymerization.[2][3] Due to its pyrophoric nature, stringent safety precautions are necessary for its handling and storage.[1] This guide provides a comprehensive overview of DEAC, including its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and essential safety information.

Chemical and Physical Properties

DEAC is a colorless to light yellow liquid that is highly reactive with air and water.[4] It is typically handled as a solution in hydrocarbon solvents.[3] The physical and chemical properties of Diethylaluminum chloride are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 96-10-6 | [3] |

| Chemical Formula | C₄H₁₀AlCl (Exists as a dimer: [(C₂H₅)₂AlCl]₂) | [3][4] |

| Molecular Weight | 120.56 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [4] |

| Density | 0.961 g/mL at 25 °C | [5] |

| Melting Point | -74 °C | [3] |

| Boiling Point | 125-126 °C at 50 mmHg | [3] |

| Flash Point | Pyrophoric (ignites spontaneously in air) | [4] |

| Solubility | Soluble in aromatic and saturated aliphatic/cycloaliphatic hydrocarbons; Reacts violently with water. | [3] |

| Vapor Pressure | 3 mmHg at 60 °C | [3] |

Spectroscopic Data

The following table summarizes the key spectroscopic data for Diethylaluminum chloride.

| Spectroscopy Type | Data | Reference(s) |

| ¹³C NMR | Data available on PubChem, typically showing shifts for the ethyl group carbons. | [6] |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃). | |

| Mass Spectrometry | GC-MS data is available, with the top peak at m/z 28 and the second highest at m/z 91. | [6] |

Synthesis of Diethylaluminum Chloride

Several methods are employed for the synthesis of Diethylaluminum chloride. Common routes include the reduction of ethylaluminum sesquichloride, the reaction of triethylaluminum (B1256330) with hydrochloric acid, and reproportionation reactions.[3] An industrial-scale synthesis is also described.[7]

Laboratory Scale Synthesis via Reduction of Ethylaluminum Sesquichloride

This method involves the reduction of ethylaluminum sesquichloride with sodium.

Experimental Protocol:

-

Apparatus Setup: A reactor is thoroughly purged with nitrogen.[8]

-

Charging the Reactor: 26.5 kg of ethylaluminum sesquichloride is added to the reactor.[8]

-

Heating: The reactor contents are heated to 175 °C.[8]

-

Addition of Sodium: While stirring vigorously, 1.1 kg of sodium is added over a 30-minute period.[8]

-

Reaction: The mixture is heated for an additional 60 minutes at a temperature range of 155–190 °C.[8]

-

Purification: The Diethylaluminum chloride product is distilled from the reactor at 100–161 °C under a reduced pressure of 1.3–6.1 kPa.[8] An excess of ethylaluminum sesquichloride is used to facilitate the removal of the voluminous byproduct of salt and aluminum solids.[8]

Synthesis via Reaction of Ethyl Zinc Halide with Aluminum Trichloride (B1173362)

This method provides high yields of Diethylaluminum chloride.[9]

Experimental Protocol:

-

Preparation of Ethyl Zinc Halide: A suspension of ethyl zinc halide is prepared by reacting finely divided zinc with an ethyl halide (e.g., ethyl bromide, optionally with a small amount of ethyl iodide to accelerate the reaction) in an inert organic liquid such as cyclohexane (B81311).[9][10]

-

Reaction with Aluminum Trichloride: Aluminum trichloride (1 mole) is added to the suspension containing the ethyl zinc halide (2.05 to 2.20 moles).[9]

-

Heating and Distillation: The mixture is heated to a temperature between 60 and 250 °C.[9] The Diethylaluminum chloride formed is then distilled from the reaction mixture.[9] For example, after reacting for one hour, the cyclohexane can be distilled off, the temperature raised to about 150 °C, and the pressure decreased to distill the product.[11] The crude product can be redistilled at 113 °C and 26 mm Hg to yield pure Diethylaluminum chloride.[9]

Applications in Organic Synthesis

DEAC is a powerful Lewis acid that catalyzes a variety of organic reactions.[2]

Diels-Alder Reaction

DEAC is an effective catalyst for Diels-Alder reactions, which are fundamental for the formation of cyclic compounds.[2]

Experimental Protocol for a Generic DEAC-Catalyzed Diels-Alder Reaction:

-

Apparatus Setup: A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar is placed under a nitrogen atmosphere.

-

Charging Reactants: The dienophile is dissolved in a dry, inert solvent (e.g., dichloromethane) in the flask. The solution is cooled to a low temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

Addition of DEAC: A solution of Diethylaluminum chloride (typically 1 M in hexanes or another hydrocarbon solvent) is added dropwise to the stirred solution of the dienophile.

-

Addition of Diene: The diene is then added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at the low temperature and monitored for completion by an appropriate method (e.g., TLC or GC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of a protic solvent (e.g., methanol (B129727) or water) or a basic solution (e.g., saturated aqueous sodium bicarbonate) at low temperature.

-

Work-up: The mixture is allowed to warm to room temperature. The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).[12] The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[12]

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.[13]

Ene Reaction

DEAC is also used to promote ene reactions, which involve the formation of a new carbon-carbon bond and a functional group interconversion.[2] It is particularly useful for reactions involving non-nucleophilic alkenes.[14]

Experimental Protocol for a Generic DEAC-Promoted Ene Reaction:

-

Apparatus Setup: A flame-dried reaction vessel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Charging Reactants: The ene component (alkene with an allylic hydrogen) is dissolved in a dry, non-polar solvent (e.g., dichloromethane (B109758) or toluene) and cooled to an appropriate temperature (e.g., 0 °C or -78 °C).

-

Addition of DEAC: A solution of Diethylaluminum chloride is added dropwise to the stirred solution.

-

Addition of Enophile: The enophile (e.g., an aldehyde or ketone) is then added to the reaction mixture.

-

Reaction and Monitoring: The reaction is stirred at the chosen temperature until completion, as monitored by TLC or GC.

-

Work-up and Purification: The reaction is quenched and worked up in a similar manner to the Diels-Alder reaction, followed by purification of the product.

Application in Polymerization

DEAC is a key co-catalyst in Ziegler-Natta polymerization for the production of polyolefins like polyethylene (B3416737) and polypropylene.[3]

Ziegler-Natta Polymerization

In this process, DEAC activates a transition metal catalyst (typically a titanium compound).

Experimental Protocol for Ethylene Polymerization:

-

Catalyst Preparation: A solid catalyst is prepared, for instance, by reacting magnesium ethoxide with titanium tetrachloride and ethylaluminum sesquichloride in diesel oil.[15] The resulting solid is washed with n-hexane and dried.[15]

-

Polymerization Setup: A polymerization reactor (e.g., a three-neck round-bottom flask) is placed in an oil bath at the desired temperature (e.g., 70 °C).[15]

-

Catalyst Introduction: A pre-measured amount of the solid catalyst is placed in the reactor.[15]

-

Monomer Feed: Ethylene monomer is introduced into the reactor until a specific pressure is reached (e.g., 0.12 MPa).[15]

-

Co-catalyst Addition: Diethylaluminum chloride (as part of a co-catalyst system like triethylaluminum) is added along with solvents like n-hexane and n-heptane.[15] The solution is saturated with ethylene.[15]

-

Polymerization: The polymerization is carried out for a specified time (e.g., 1 hour) at the set temperature.[15]

-

Termination and Product Isolation: The polymerization is terminated, and the resulting polymer is isolated, washed, and dried.

Safety and Handling

DEAC is a pyrophoric and water-reactive substance that requires strict safety protocols for handling.

-

Inert Atmosphere: All handling and transfers of DEAC must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent contact with air and moisture.[16]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-resistant lab coats, chemical-resistant gloves (a common recommendation is nitrile gloves under neoprene or butyl rubber gloves), and tightly fitting safety goggles or a face shield.[17]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[16]

-

Storage: Store DEAC in a cool, dry, well-ventilated area, separate from oxidizing materials, acids, and alcohols.[16] Containers should be kept tightly closed under an inert gas.[16]

-

Spill Response: In case of a spill, evacuate the area.[1] Cover the spill with a dry, inert material such as sand, dry lime, or soda ash.[1] DO NOT USE WATER or foam extinguishers.[1]

-

Fire Extinguishing: Use dry chemical powder (DCP), soda ash, lime, or sand to extinguish fires.[1] Do not use water, foam, or halogenated extinguishing agents.[1] Water spray may be used cautiously to cool fire-exposed containers, but direct contact with the chemical must be avoided.[16]

-

Disposal: Unused or waste DEAC must be quenched carefully by a trained professional. Empty containers should be rinsed three times with an inert dry solvent, and the rinsate must also be quenched.

Conclusion

Diethylaluminum chloride is an indispensable reagent in modern chemical synthesis and polymer chemistry. Its high reactivity, while necessitating careful handling, provides access to a wide range of chemical transformations with high efficiency and selectivity. This guide has provided a detailed overview of its properties, synthesis, applications, and the critical safety procedures required for its use, aiming to equip researchers and professionals with the knowledge to utilize this powerful chemical tool safely and effectively.

References

- 1. nj.gov [nj.gov]

- 2. nbinno.com [nbinno.com]

- 3. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 4. tuodaindus.com [tuodaindus.com]

- 5. 氯化二乙基铝 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Diethyl aluminum chloride | C4H10AlCl | CID 16686102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. DIETHYLALUMINUM CHLORIDE | 96-10-6 [chemicalbook.com]

- 9. US2996529A - Preparation of diethyl aluminum chloride - Google Patents [patents.google.com]

- 10. GB819380A - A process for the preparation of diethylaluminium chloride - Google Patents [patents.google.com]

- 11. DE1018865B - Process for producing di-ethylaluminum chloride - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. sciencemadness.org [sciencemadness.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. echemi.com [echemi.com]

- 17. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of Diethylaluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data sheet (SDS) information for diethylaluminum chloride (DEAC), a highly reactive organoaluminum compound frequently used as a catalyst and an intermediate in chemical synthesis. Given its hazardous nature, a thorough understanding of its properties and safe handling procedures is critical for all personnel.

Core Safety & Physical Properties

Diethylaluminum chloride is a colorless liquid that is spontaneously flammable in air (pyrophoric) and reacts violently with water.[1][2][3][4] It is crucial to handle this substance under an inert atmosphere and take extensive precautions to avoid contact with air and moisture.[5][6][7]

Table 1: Physical and Chemical Properties of Diethylaluminum Chloride

| Property | Value | Source |

| Chemical Formula | C4H10AlCl | [8] |

| Molecular Weight | 120.56 g/mol | [9] |

| Appearance | Colorless liquid | [2][3][10] |

| Melting Point | -74 °C | [4][9] |

| Boiling Point | 125 °C (at 67 torr) | [4][11] |

| Flash Point | -22 °C (-7.6 °F) | [3] |

| Density | 0.9709 g/cm³ at 25 °C | [9] |

| Vapor Pressure | 3 mmHg (60 °C) | [8][11] |

| Solubility | Miscible with hexane | [11][12] |

Hazard Identification and Classification

DEAC is classified as a highly hazardous substance due to its pyrophoric and water-reactive nature. It can cause severe skin burns and eye damage upon contact.[2][4][7] Inhalation may lead to respiratory irritation, drowsiness, or dizziness.[5][6][7]

Table 2: GHS Hazard Statements

| Code | Hazard Statement |

| H225 | Highly flammable liquid and vapor |

| H250 | Catches fire spontaneously if exposed to air |

| H260 | In contact with water releases flammable gases which may ignite spontaneously |

| H314 | Causes severe skin burns and eye damage |

| H335 | May cause respiratory irritation |

| H336 | May cause drowsiness or dizziness |

Table 3: NFPA 704 Ratings

| Category | Rating | Description |

| Health | 3 | Short exposure could cause serious temporary or moderate residual injury. |

| Flammability | 4 | Will rapidly or completely vaporize at normal atmospheric pressure and temperature, or is readily dispersed in air and will burn readily. |

| Reactivity | 3 | Capable of detonation or explosive decomposition but requires a strong initiating source, must be heated under confinement before initiation, reacts explosively with water, or will detonate if severely shocked. |

| Special Hazard | W | Reacts with water in an unusual or dangerous manner. |

Experimental Protocols for Safe Handling

Adherence to strict protocols is mandatory when working with diethylaluminum chloride. The following sections detail the necessary procedures for handling, storage, and emergency response.

Protocol 1: Standard Handling Procedure

This protocol outlines the steps for safely handling DEAC in a laboratory setting.

-

Preparation:

-

Ensure a chemical fume hood with explosion-proof ventilation is operational.[3][6]

-

Verify that an eyewash station and a safety shower are readily accessible.[1][3][6]

-

Prepare an inert atmosphere (e.g., nitrogen or argon) for all transfers.[1][3]

-

Assemble all necessary personal protective equipment (PPE), including flame-retardant gloves, a lab coat, and chemical splash goggles with a face shield.[1]

-

-

Handling:

-

Post-Handling:

Caption: Workflow for Handling Diethylaluminum Chloride.

Protocol 2: Emergency Response to Spills

Immediate and appropriate action is critical in the event of a DEAC spill.

-

Initial Response:

-

Spill Containment and Cleanup:

-

Post-Cleanup:

Caption: Emergency Spill Response for Diethylaluminum Chloride.

Storage and Incompatibility

Proper storage of diethylaluminum chloride is essential to prevent accidents.

-

Storage Conditions: Store in a cool, dry, well-ventilated area, separate from incompatible materials.[2][9] The container must be kept tightly closed and under an inert gas like nitrogen.[1][7] Outside or detached storage is preferred.[1][2]

-

Incompatible Materials: DEAC reacts violently with water, air, acids, alcohols, and oxidizing agents.[1][2][12] It is also incompatible with benzene, allyl chloride, and chlorine azide.[1]

Toxicological Information

While comprehensive human toxicological data is limited, diethylaluminum chloride is known to be corrosive and can cause severe burns to the skin and eyes.[1][3] Inhalation can irritate the respiratory system.[1][3] There is no evidence to classify it as a human carcinogen (A4 classification).[2]

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention. | [3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes. Get immediate medical attention. | [3] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. Get immediate medical attention. | [4][5] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get immediate medical attention. | [2][3] |

This guide is intended to provide a comprehensive overview of the safety considerations for diethylaluminum chloride. Always consult the most recent Safety Data Sheet from your supplier and adhere to all institutional and regulatory guidelines when handling this chemical.

References

- 1. nj.gov [nj.gov]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Diethylaluminum Chloride | 96-10-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. Diethylaluminum chloride|lookchem [lookchem.com]

- 9. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DIETHYLALUMINUM CHLORIDE | 96-10-6 [chemicalbook.com]

- 11. DIETHYLALUMINUM CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

Physical and chemical properties of Diethylaluminum chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaluminum chloride (DEAC) is a highly versatile and reactive organoaluminum compound with the chemical formula (C₂H₅)₂AlCl. It exists as a dimer, [(C₂H₅)₂AlCl]₂, in which two chlorine atoms bridge the two aluminum centers.[1] DEAC is a colorless to pale-yellow liquid that is pyrophoric, igniting spontaneously upon contact with air, and reacts violently with water.[2][3] These properties necessitate specialized handling and storage procedures under an inert atmosphere.[4][5][6]

DEAC is a potent Lewis acid and serves as a crucial co-catalyst and reagent in a multitude of chemical transformations.[1] Its primary applications are in the field of polymer chemistry as a co-catalyst in Ziegler-Natta polymerization for the production of polyolefins.[1][7] Furthermore, its strong Lewis acidity makes it an effective catalyst for various organic reactions, including Diels-Alder and Ene reactions.[1] This guide provides an in-depth overview of the physical and chemical properties of Diethylaluminum chloride, detailed experimental protocols for the determination of its key characteristics, and a visual representation of its role in important catalytic cycles.

Physical and Chemical Properties

The physical and chemical properties of Diethylaluminum chloride are summarized in the tables below. These values have been compiled from various sources and represent the most commonly cited data.

General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀AlCl | [2] |

| Molecular Weight | 120.56 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [1] |

| Density | 0.962 g/cm³ at 25 °C | |

| Melting Point | -74 °C | [1] |

| Boiling Point | 127 °C at 50 mmHg | |

| Flash Point | Pyrophoric (ignites spontaneously in air) | [3] |

| Vapor Pressure | 3 mmHg at 60 °C | [1] |

| Solubility | Soluble in aromatic and saturated aliphatic and cycloaliphatic hydrocarbons. Reacts violently with water and other protic solvents. | [1] |

Thermochemical Properties

| Property | Value | Source(s) |

| Heat of Hydrolysis | 3703 J/g | |

| Heat of Vaporization | 172 J/g | |

| Specific Heat | 1.715 J/g·°C at 57 °C | |

| Heat of Formation (ΔHf°) | -414 kJ/mol | |

| Heat of Combustion (ΔHc°) | -3577 kJ/mol |

Experimental Protocols

The pyrophoric and air/moisture-sensitive nature of Diethylaluminum chloride demands the use of specialized techniques and a controlled environment for the accurate determination of its physicochemical properties. All manipulations must be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.

Determination of Boiling Point under Reduced Pressure

Objective: To determine the boiling point of Diethylaluminum chloride at a specific reduced pressure to avoid thermal decomposition that may occur at its atmospheric pressure boiling point.

Methodology:

-

Apparatus Setup: A distillation apparatus suitable for air-sensitive compounds (Schlenk distillation apparatus) is assembled. This includes a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.

-

Inert Atmosphere: The entire apparatus is connected to a Schlenk line and subjected to several cycles of vacuum and backfilling with dry nitrogen or argon to ensure an inert atmosphere.

-

Sample Transfer: Approximately 10-20 mL of Diethylaluminum chloride is transferred to the distillation flask via a cannula under a positive pressure of inert gas. A small, inert boiling chip or a magnetic stir bar is added to ensure smooth boiling.

-

Distillation: The system is connected to a vacuum pump, and the pressure is carefully reduced to the desired value (e.g., 50 mmHg) using a vacuum regulator. The distillation flask is then gently heated in a silicone oil bath.

-

Data Recording: The temperature at which a steady stream of condensate is observed on the thermometer bulb is recorded as the boiling point at that specific pressure. The pressure should be monitored throughout the distillation.

-

Shutdown: After the measurement, the heating is discontinued, and the apparatus is allowed to cool to room temperature under the inert atmosphere. The vacuum is then slowly released by introducing the inert gas.

-

Quenching: The remaining Diethylaluminum chloride is carefully quenched using a high-boiling point alcohol (e.g., isopropanol (B130326) or tert-butanol) under an inert atmosphere and with external cooling.

Determination of Density

Objective: To accurately measure the density of Diethylaluminum chloride while preventing its exposure to air and moisture.

Methodology:

-

Pycnometer Preparation: A pycnometer of known volume is thoroughly cleaned, dried in an oven, and cooled in a desiccator. The empty pycnometer is then weighed accurately on an analytical balance.

-

Inert Atmosphere Transfer: The weighed pycnometer is transferred into a glovebox with a dry nitrogen or argon atmosphere.

-

Sample Filling: Diethylaluminum chloride is carefully transferred into the pycnometer using a syringe or a cannula until it is completely full. The stopper is then inserted, ensuring any excess liquid is expelled through the capillary. The outside of the pycnometer is carefully cleaned with a dry, lint-free cloth.

-

Weighing: The filled pycnometer is sealed in a container within the glovebox and then removed for weighing on the same analytical balance.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where:

-

m₁ is the mass of the empty pycnometer.

-

m₂ is the mass of the pycnometer filled with Diethylaluminum chloride.

-

V is the volume of the pycnometer.

-

-

Quenching: The Diethylaluminum chloride is carefully removed from the pycnometer and quenched as described in the boiling point determination protocol. The pycnometer is then thoroughly cleaned.

Determination of Heat of Hydrolysis

Objective: To measure the heat released during the violent hydrolysis of Diethylaluminum chloride. This experiment must be conducted with extreme caution due to the vigor of the reaction.

Methodology:

-

Calorimeter Setup: A reaction calorimeter, such as a Dewar flask equipped with a stirrer, a temperature probe (thermocouple or thermistor), and an addition funnel, is assembled. The calorimeter is placed in a secondary containment vessel.

-

Inert Atmosphere: The calorimeter is purged with a continuous flow of dry inert gas.

-

Water Charge: A known, large excess of deionized water is placed in the calorimeter, and the stirrer is started to ensure a uniform temperature. The initial temperature (T₁) is recorded once it stabilizes.

-

Sample Preparation: A specific, small amount of Diethylaluminum chloride is accurately weighed in a sealed, pre-weighed ampoule or syringe under an inert atmosphere.

-

Reaction Initiation: The sealed ampoule containing the DEAC is submerged in the water and then broken, or the DEAC is slowly added from the syringe into the vigorously stirred water. The addition should be done at a very slow rate to control the reaction.

-

Temperature Monitoring: The temperature of the water is continuously monitored, and the maximum temperature reached (T₂) is recorded.

-

Calculation: The heat of hydrolysis (ΔHhyd) is calculated using the formula: q = (mwater * Cp,water + Ccal) * (T₂ - T₁) ΔHhyd = -q / nDEAC where:

-

q is the heat absorbed by the water and calorimeter.

-

mwater is the mass of the water.

-

Cp,water is the specific heat capacity of water.

-

Ccal is the heat capacity of the calorimeter (determined separately).

-

ΔT is the change in temperature (T₂ - T₁).

-

nDEAC is the number of moles of Diethylaluminum chloride.

-

-

Neutralization and Disposal: The resulting acidic solution is carefully neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.

Signaling Pathways and Experimental Workflows

Diethylaluminum chloride plays a pivotal role as a catalyst in several key industrial and synthetic organic reactions. The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms of these processes.

Ziegler-Natta Polymerization

Diethylaluminum chloride acts as a co-catalyst in Ziegler-Natta polymerization, typically with a titanium-based catalyst, to produce stereoregular polymers like polypropylene. The DEAC alkylates the titanium center, creating the active catalytic site for olefin insertion.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Ene reaction - Wikipedia [en.wikipedia.org]

- 3. Alder-Ene Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Diethylaluminum Chloride: Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused overview of the fundamental chemical properties of diethylaluminum chloride (DEAC), specifically its molecular weight and chemical formula. DEAC is a highly reactive organoaluminum compound and a Lewis acid, making it a valuable reagent in organic synthesis and as a catalyst, particularly in the production of polyolefins as a component of Ziegler-Natta catalysts.[1]

Quantitative Data Summary

The essential quantitative data for diethylaluminum chloride is summarized in the table below. This information is critical for stoichiometric calculations in chemical reactions and for the characterization of the compound.

| Property | Value | Notes |

| Molecular Formula | C4H10AlCl[2][3][4][5] | Represents the elemental composition of the molecule. |

| Linear Formula | (C2H5)2AlCl[1] | Shows the structure of the two ethyl groups attached to aluminum. |

| Molecular Weight | 120.56 g/mol [3][6][7][8] | The molecular weight is a calculated value based on atomic masses. |

Experimental Protocols

The molecular weight of diethylaluminum chloride is a calculated value derived from the atomic weights of its constituent elements as found on the periodic table. It is not typically determined through a specific laboratory experiment. The calculation is based on its empirical formula, C4H10AlCl.

Logical Relationship of Constituent Elements

The following diagram illustrates the logical relationship of the elements that constitute diethylaluminum chloride. It shows the elemental building blocks and how they combine to form the final compound.

References

- 1. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 2. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [cymitquimica.com]

- 3. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethylaluminum chloride|lookchem [lookchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. americanelements.com [americanelements.com]

- 7. DIETHYLALUMINUM CHLORIDE | 96-10-6 [chemicalbook.com]

- 8. Diethyl aluminum chloride | C4H10AlCl | CID 16686102 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lewis Acidity of Diethylaluminum Chloride

For Researchers, Scientists, and Drug Development Professionals

Diethylaluminum chloride (Et₂AlCl or DEAC), is a highly versatile and powerful organoaluminum reagent with the chemical formula C₄H₁₀AlCl.[1][2] While its monomeric formula is often used, it primarily exists as a dimer, [(C₂H₅)₂AlCl]₂, with bridging chloride atoms that create a tetrahedral geometry around each aluminum center.[3] This colorless, pyrophoric liquid or waxy solid is a potent Lewis acid, a characteristic that makes it an invaluable tool in organic synthesis and catalysis.[3][4][5] Its ability to accept electron pairs allows it to activate a wide range of substrates, facilitating crucial bond-forming reactions.[4] This guide provides a comprehensive overview of the Lewis acidity of DEAC, presenting quantitative data, experimental protocols for its determination, and its application in key organic transformations.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. These scales provide a means to compare the electron-accepting ability of different compounds. Key metrics include the Gutmann-Beckett Acceptor Number (AN), Fluoride (B91410) Ion Affinity (FIA), and Chloride Ion Affinity (CIA).

Table 1: Quantitative Lewis Acidity Data

| Method/Scale | Probe Molecule/Ion | Description | Typical Values for Strong Lewis Acids |

| Gutmann-Beckett Method | Triethylphosphine (B1216732) oxide (Et₃PO) | Measures the change in the ³¹P NMR chemical shift of Et₃PO upon coordination to a Lewis acid. A larger downfield shift indicates stronger acidity. The Acceptor Number (AN) is calculated from this shift.[6][7][8] | SbCl₅ (AN = 100), B(C₆F₅)₃ (AN = 82), BF₃ (AN = 89).[8] |

| Fluoride Ion Affinity (FIA) | F⁻ | Computationally calculates the negative enthalpy change of the gas-phase reaction between a Lewis acid and a fluoride ion. A higher FIA value corresponds to stronger Lewis acidity.[9][10] | SbF₅ (493 kJ mol⁻¹), Al[N(C₆F₅)₂]₃ (555 kJ mol⁻¹).[11] |

| Chloride Ion Affinity (CIA) | Cl⁻ | Analogous to FIA, this method quantifies Lewis acidity with respect to a chloride ion.[12] CIA values are generally lower than FIA values but follow similar trends.[12] | Al(ORF)₃ (356 kJ mol⁻¹), AlBr₃ is considered a Lewis Superacid.[12] |

Experimental Protocol: The Gutmann-Beckett Method

The Gutmann-Beckett method is a widely used and convenient technique to determine the relative Lewis acidity of a compound using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7][8]

Objective: To determine the Acceptor Number (AN) of a Lewis acid (e.g., Diethylaluminum Chloride) by measuring the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO).

Materials:

-

Lewis acid (e.g., Diethylaluminum chloride solution in a hydrocarbon solvent)

-

Triethylphosphine oxide (Et₃PO)

-

Anhydrous, weakly Lewis acidic NMR solvent (e.g., deuterated benzene, toluene, or hexane)

-

Inert atmosphere glovebox or Schlenk line

-

NMR tubes and spectrometer capable of ³¹P detection

Methodology:

-

Preparation of Stock Solutions (under inert atmosphere):

-

Prepare a stock solution of Et₃PO in the chosen anhydrous, deuterated solvent.

-

Prepare a solution of the Lewis acid (DEAC) of known concentration in the same solvent. Caution: DEAC is pyrophoric and reacts violently with water and air.[3][4] All handling must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).

-

-

Sample Preparation:

-

In an NMR tube, add a precise volume of the Et₃PO stock solution.

-

To this, add a stoichiometric equivalent of the DEAC solution. The interaction between the Lewis basic oxygen of Et₃PO and the Lewis acidic aluminum center of DEAC will form an adduct.

-

-

NMR Analysis:

-

Acquire the ³¹P NMR spectrum of the sample. The ³¹P nucleus is 100% abundant and offers good sensitivity.[6]

-

Record the chemical shift (δ) of the Et₃PO-DEAC adduct. The coordination to the Lewis acid causes a deshielding of the phosphorus nucleus, resulting in a downfield shift compared to free Et₃PO.[8]

-

-

Calculation of Acceptor Number (AN):

-

The AN is calculated using the following formula, which is scaled relative to two reference points: the ³¹P chemical shift of Et₃PO in hexane (B92381) (AN = 0, δ = 41.0 ppm) and in the strong Lewis acid antimony pentachloride (AN = 100, δ = 86.1 ppm).[8]

-

AN = 2.21 × (δsample − 41.0) [8]

-

Application in Catalysis: The Diels-Alder Reaction

The Lewis acidity of Diethylaluminum chloride is frequently exploited to catalyze a variety of organic reactions, including the Diels-Alder reaction.[3][4] This powerful [4+2] cycloaddition reaction forms a six-membered ring by reacting a conjugated diene with an alkene (dienophile).[14][15]

Role of Diethylaluminum Chloride:

Lewis acids like DEAC accelerate Diels-Alder reactions and improve their selectivity.[16] The mechanism involves the coordination of the aluminum center to a Lewis basic site on the dienophile, typically a carbonyl oxygen. This coordination has two key effects:

-

Activation of the Dienophile: By withdrawing electron density, DEAC makes the dienophile more electrophilic and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[15] This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction.

-

Increased Selectivity: The rigid, complexed transition state often enhances stereoselectivity (endo/exo) and regioselectivity.[16]

Recent studies suggest that Lewis acids catalyze the reaction not just by lowering the dienophile's LUMO energy, but also by reducing the destabilizing steric Pauli repulsion between the reacting molecules.[14][17]

References

- 1. DIETHYLALUMINUM CHLORIDE | 96-10-6 [chemicalbook.com]

- 2. Diethylaluminum chloride | C4H10AlCl | CID 7277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethylaluminium chloride - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. CAS 96-10-6: Diethylaluminum chloride | CymitQuimica [cymitquimica.com]

- 6. magritek.com [magritek.com]

- 7. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]

- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 9. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 10. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Lewis superacid Al[N(C6F5)2]3 and its higher homolog Ga[N(C6F5)2]3 – structural features, theoretical investigation and reactions of a metal amide with higher fluoride ion affinity than SbF5 - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Chloride Ion Affinity (CIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 15. Diels-Alder Reaction [organic-chemistry.org]

- 16. byjus.com [byjus.com]

- 17. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Diethylaluminum Chloride with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylaluminum chloride (DEAC) is a potent Lewis acid and a crucial component in various chemical syntheses, including its role as a co-catalyst in Ziegler-Natta polymerization.[1][2] However, its high reactivity, particularly with protic solvents, presents significant handling challenges and safety considerations. This guide provides a comprehensive overview of the reactivity of DEAC with common protic solvents such as water, alcohols, and amines. It includes quantitative thermochemical data, detailed experimental protocols for safe handling and reaction analysis, and visual representations of reaction pathways and experimental workflows to ensure operational safety and experimental success.

Core Principles of Reactivity